2-Bromo-3-ethoxynaphthalene-1,4-dione

Catalog No.
S12293982
CAS No.
62452-74-8
M.F
C12H9BrO3
M. Wt
281.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-ethoxynaphthalene-1,4-dione

CAS Number

62452-74-8

Product Name

2-Bromo-3-ethoxynaphthalene-1,4-dione

IUPAC Name

2-bromo-3-ethoxynaphthalene-1,4-dione

Molecular Formula

C12H9BrO3

Molecular Weight

281.10 g/mol

InChI

InChI=1S/C12H9BrO3/c1-2-16-12-9(13)10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3

InChI Key

FXXUJODTQLWMFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=O)C2=CC=CC=C2C1=O)Br

2-Bromo-3-ethoxynaphthalene-1,4-dione (CAS: 62452-74-8) is a highly specialized, unsymmetrical bifunctional building block within the 1,4-naphthoquinone class [1]. Featuring both a halogen (bromo) and an alkoxy (ethoxy) substituent at the 2 and 3 positions, this compound acts as an orthogonally reactive electrophile [2]. It is primarily procured for advanced organic synthesis, where it serves as a regioselective precursor for complex polycyclic aromatic compounds and unsymmetrically disubstituted biologically active naphthoquinones, offering distinct process advantages over simpler symmetrical analogs [3].

Generic substitution with symmetrical dihaloquinones, such as 2,3-dibromo-1,4-naphthoquinone or 2,3-dichloro-1,4-naphthoquinone, fundamentally fails when synthesizing unsymmetrical 2,3-disubstituted derivatives [1]. Symmetrical precursors lack chemoselectivity, meaning that reactions with nucleophiles yield statistical mixtures of mono- and di-substituted products, requiring strict stoichiometric control and costly chromatographic separations [2]. In contrast, the dual presence of a hard alkoxy leaving group and a soft halogen leaving group in 2-bromo-3-ethoxynaphthalene-1,4-dione provides orthogonal reactivity, allowing for sequential, regioselective functionalization that symmetric analogs cannot achieve [1].

Orthogonal Chemoselectivity in Nucleophilic Substitution

2-Bromo-3-alkoxy-1,4-naphthoquinones exhibit strict orthogonal chemoselectivity; alkylamines selectively displace the alkoxy group, while alkylthiols (in the presence of an amine) selectively displace the bromo group [1]. When compared to the symmetrical 2,3-dibromo-1,4-naphthoquinone, which typically yields statistical mixtures of mono- and di-substituted products (often <60% yield for pure mono-substitution), the target compound enables near-quantitative, regioselective sequential functionalization [1]. This orthogonal reactivity eliminates the need for complex intermediate purifications.

Evidence DimensionRegioselectivity and yield of unsymmetrical 2,3-disubstitution
Target Compound Data>90% chemoselective displacement (alkoxy by amines, bromo by thiols)
Comparator Or Baseline2,3-dibromo-1,4-naphthoquinone (yields statistical mixtures, <60% pure mono-substitution without strict control)
Quantified Difference>30% improvement in isolated yield for unsymmetrical disubstituted products, with zero isomeric scrambling
ConditionsSequential nucleophilic substitution with alkylamines and alkylthiols

Drastically reduces purification bottlenecks and improves overall yield when scaling up unsymmetrical naphthoquinone-based APIs.

Regioselective Control in Photochemical Annulation

In the synthesis of polycyclic aromatic compounds, the push-pull electronic nature of the bromo and alkoxy groups directs photochemical [2+2] cycloadditions with high precision [1]. Reaction of 2-bromo-3-alkoxy-1,4-naphthoquinones with 1,1-diarylethylenes yields specific benz[a]anthracene-7,12-dione regioisomers in 60-80% yield [1]. The comparator, 2,3-dibromo-1,4-naphthoquinone, fails to provide this electronic bias, resulting in complex mixtures of regioisomers or requiring symmetric alkenes to avoid scrambling.

Evidence DimensionRegioisomer purity in photochemical annulation
Target Compound DataSingle major regioisomer (60-80% isolated yield)
Comparator Or Baseline2,3-dibromo-1,4-naphthoquinone (yields complex isomeric mixtures with unsymmetrical alkenes)
Quantified DifferenceComplete regiocontrol vs. statistical isomeric mixtures
ConditionsPhotochemical irradiation with 1,1-diarylethylenes in solution

Essential for the targeted synthesis of specific polycyclic aromatic hydrocarbons (PAHs) used in organic electronics, avoiding impossible-to-separate isomeric impurities.

Distinct Infrared Spectroscopic Marker for Process QA/QC

The substitution of a bromine atom with an electron-donating ethoxy group significantly alters the electron density of the quinone ring, which is quantifiable via infrared spectroscopy [1]. 2-Bromo-3-ethoxynaphthalene-1,4-dione exhibits a distinct carbonyl stretching frequency at 1676 cm⁻¹, whereas the symmetrical comparators 2,3-dibromo-1,4-naphthoquinone and 2,3-dichloro-1,4-naphthoquinone present higher frequencies at 1685 cm⁻¹ and 1687 cm⁻¹, respectively [1]. This ~10 cm⁻¹ shift provides a reliable, non-destructive baseline metric.

Evidence DimensionCarbonyl stretching frequency (IR)
Target Compound Data1676 cm⁻¹
Comparator Or Baseline2,3-dibromo-1,4-naphthoquinone (1685 cm⁻¹)
Quantified Difference9 cm⁻¹ shift to lower frequency due to ethoxy electron donation
ConditionsInfrared spectroscopic analysis of solid-state or solution-phase ortho/para quinones

Provides a clear, non-destructive spectroscopic marker for monitoring precursor purity and reaction completion in industrial QA/QC workflows.

Synthesis of Unsymmetrical Naphthoquinone APIs

Leveraging the orthogonal chemoselectivity demonstrated in Section 3, this compound is the optimal precursor for pharmaceutical derivatives where the 2 and 3 positions must bear different pharmacophores (e.g., an amine and a thioether). It allows for sequential functionalization without the yield-destroying statistical mixtures seen with symmetrical dihaloquinones [1].

Photochemical Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)

Due to its ability to direct regioselective photochemical annulation, this compound is highly suited for synthesizing specific benz[a]anthracene-7,12-diones and other complex PAHs. It is prioritized in materials science workflows developing organic electronics or fluorescent dyes where isomeric purity is critical [2].

Transition-Metal Catalyzed Cross-Coupling Workflows

The differential reactivity of the bromo and ethoxy groups makes this compound an excellent electrophile for Suzuki or Stille couplings. The bromo group can be selectively cross-coupled with aryl or vinyl boronic acids, leaving the ethoxy group intact for late-stage functionalization or modification, a strategy impossible with 2,3-dibromo-1,4-naphthoquinone [1].

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

279.97351 g/mol

Monoisotopic Mass

279.97351 g/mol

Heavy Atom Count

16

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